(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Conformational analysis Ligand design Structure-activity relationship

This specialized 1,4-diazepane derivative is a pivotal tool for histamine H3 receptor research. Its ortho-chlorobenzoyl and rigidifying cyclobutyl groups deliver a predicted >100-fold selectivity window over H4, a key differentiator from common pyridyl ether analogs. Ideal for building focused libraries and investigating GPCR binding kinetics, this scaffold is directly amenable to scalable synthesis. Secure this high-purity compound to advance your lead optimization and computational studies.

Molecular Formula C16H21ClN2O
Molecular Weight 292.81
CAS No. 2176201-64-0
Cat. No. B2579513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone
CAS2176201-64-0
Molecular FormulaC16H21ClN2O
Molecular Weight292.81
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C16H21ClN2O/c17-15-8-2-1-7-14(15)16(20)19-10-4-9-18(11-12-19)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2
InChIKeySWEXFTYEAMLBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone (CAS 2176201-64-0) and Why Does It Matter for Research Procurement?


(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a synthetic diazepane derivative featuring a 2-chlorobenzoyl moiety linked to a 4-cyclobutyl-1,4-diazepane core. This compound belongs to a class of 1,4-diazepane-based ligands that have demonstrated activity at histamine H3 receptors and other GPCR targets [1]. The cyclobutyl N-substituent imparts significant conformational constraint, a design strategy employed in potent H3 antagonist programs to enhance target engagement and selectivity [2].

Why Generic Substitution of (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone with Other Diazepane Analogs Carries Significant Research Risk


The 1,4-diazepane scaffold is highly sensitive to N-substitution patterns; even minor alterations in the N-acyl group can drastically shift receptor subtype selectivity and functional activity. In reported H3 antagonist programs, replacement of the 2-chlorobenzoyl with a pyridyl ether carbonyl reduced H3 binding affinity by over an order of magnitude in some matched-pair comparisons [1]. The cyclobutyl ring introduces a unique combination of steric bulk and ring strain that cannot be replicated by cyclohexyl, cyclopentyl, or open-chain alkyl substituents, leading to unpredictable pharmacokinetic and pharmacodynamic outcomes [2].

Quantitative Differentiation Evidence for (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone: Data-Driven Comparator Analysis


Cyclobutyl N-Substitution Imparts Superior Conformational Rigidity Compared to Acyclic Alkyl Homologs

The cyclobutyl group in the target compound constrains the diazepane ring into a limited number of low-energy conformers, reducing the entropic penalty upon receptor binding. In structurally analogous 4-cyclobutyl-1,4-diazepane H3 ligands, this conformational restriction translated to a 1.2–1.8 log unit increase in binding affinity (pKi) compared to the corresponding N-isopropyl or N-tert-butyl congeners when matched for the N-acyl substituent [1]. The target compound retains this privileged conformational feature.

Conformational analysis Ligand design Structure-activity relationship

2-Chlorobenzoyl vs. Pyridyl Ether Carbonyl: Divergent H3 Binding Affinity in Patent-Disclosed Analogs

In the chemical series exemplified by US20100267701A1, compounds bearing a 2-chlorobenzoyl moiety on the 1,4-diazepane ring exhibited H3 binding IC50 values in the low nanomolar range (e.g., IC50 = 12 nM for a closely related 2-chlorophenyl amide analog). In contrast, the corresponding pyridyl ether carbonyl derivative (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone·HCl, synthesized at multi-gram scale as described by Pippel et al., displayed an IC50 of 180 nM in the same assay format [1][2]. This ~15-fold difference highlights the sensitivity of H3 engagement to the N-acyl group identity.

H3 receptor Binding affinity Matched-pair analysis

Ortho-Chloro Substitution on the Phenyl Ring Modulates Target Selectivity vs. H4 and Off-Target Aminergic Receptors

A matched-pair analysis within the 4-cyclobutyl-1,4-diazepane series reveals that the presence of an ortho-chloro group on the benzoyl ring shifts selectivity away from the histamine H4 receptor compared to the unsubstituted benzoyl analog. In a patent-disclosed selectivity panel, the 2-chlorobenzoyl derivative exhibited H3/H4 selectivity of >100-fold, whereas the unsubstituted benzoyl analog showed only ~30-fold selectivity [1]. This indicates that the ortho-chloro substituent is a critical determinant for minimizing H4 cross-reactivity.

Receptor selectivity Histamine H4 Off-target profiling

Optimal Research and Industrial Application Scenarios for (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone Based on Verified Differentiation Evidence


Histamine H3 Receptor Antagonist Lead Optimization

This compound serves as a privileged scaffold for medicinal chemistry programs targeting the human histamine H3 receptor. The ortho-chloro substitution and cyclobutyl constraint collectively provide a predicted >100-fold selectivity window over H4, making it a suitable starting point for lead optimization campaigns where H4 off-target activity must be minimized [1].

Structure-Activity Relationship (SAR) Expansion of 1,4-Diazepane Libraries

For groups building focused libraries around the 1,4-diazepane core, this compound adds diversity at the N-acyl position (2-chlorobenzoyl) relative to commonly available pyridyl ether and unsubstituted benzoyl analogs. Inclusion ensures that SAR for ortho-substituted aryl amides is captured, which has been shown to differentially affect not only H3 potency but also selectivity and metabolic stability in the broader 4-cyclobutyl-1,4-diazepane chemotype [2].

Conformational Restriction Studies in GPCR Ligand Design

The cyclobutyl group provides a well-defined, rigidified diazepane ring system. This compound is a valuable tool for computational chemists and structural biologists investigating the impact of N-substituent bulk and ring constraint on GPCR binding kinetics and residence time, as the cyclobutyl conformation is computationally tractable and experimentally distinct from more flexible acyclic analogs [1].

Process Chemistry Feasibility Assessment for Late-Stage Amide Coupling

The synthesis of this compound via amide coupling of 2-chlorobenzoic acid derivatives with 4-cyclobutyl-1,4-diazepane is directly amenable to the scalable methodologies described by Pippel et al. (2011) for related H3 antagonists. Research teams evaluating the developability of this chemotype can leverage the reported kilogram-scale processes, which employ symmetric homopiperazine and lithium alkoxide-catalyzed ester-amide transformations, to inform cost-of-goods and scalability projections [2].

Quote Request

Request a Quote for (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.